molecular formula C9H12FNO2 B13043799 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13043799
M. Wt: 185.20 g/mol
InChI Key: IPHJRVKIDOKTHD-ANLVUFKYSA-N
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Description

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of functional groups into the compound, enhancing the overall yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles and electrophiles under specific conditions to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol include (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol and (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol . These compounds share structural similarities but differ in their functional groups and stereochemistry.

Uniqueness: What sets this compound apart is its unique combination of an amino group, a hydroxyl group, and a fluorophenol moiety. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1R,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1

InChI Key

IPHJRVKIDOKTHD-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)F)N)O

Origin of Product

United States

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